molecular formula C11H16N2O2 B11895948 (S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine

(S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine

Cat. No.: B11895948
M. Wt: 208.26 g/mol
InChI Key: CSDHAOULPQQUMX-VIFPVBQESA-N
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Description

(S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with an azetidin-2-ylmethoxy group and an ethoxy group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine typically involves the following steps:

    Formation of Azetidin-2-ylmethanol: This intermediate can be synthesized through the reaction of azetidine with formaldehyde, followed by reduction.

    Etherification: The azetidin-2-ylmethanol is then reacted with 3-hydroxy-5-ethoxypyridine under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the azetidine moiety, resulting in reduced forms of the compound.

    Substitution: The ethoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation Products: Various oxidized derivatives of the azetidine ring.

    Reduction Products: Reduced forms of the pyridine ring or azetidine moiety.

    Substitution Products: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

(S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neurology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine involves its interaction with specific molecular targets. The azetidine ring and pyridine moiety can interact with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    (S)-2-(Azetidin-2-yl)ethan-1-ol: This compound shares the azetidine ring but differs in the substituents on the pyridine ring.

    5-[(2S)-2-Azetidinylmethoxy]-2-chloropyridine: Similar structure with a chlorine substituent instead of an ethoxy group.

Uniqueness: (S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine is unique due to the specific combination of the azetidine ring and the ethoxy-substituted pyridine ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]-5-ethoxypyridine

InChI

InChI=1S/C11H16N2O2/c1-2-14-10-5-11(7-12-6-10)15-8-9-3-4-13-9/h5-7,9,13H,2-4,8H2,1H3/t9-/m0/s1

InChI Key

CSDHAOULPQQUMX-VIFPVBQESA-N

Isomeric SMILES

CCOC1=CC(=CN=C1)OC[C@@H]2CCN2

Canonical SMILES

CCOC1=CC(=CN=C1)OCC2CCN2

Origin of Product

United States

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